molecular formula C8H10N2O3 B14044974 (NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine

(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine

Cat. No.: B14044974
M. Wt: 182.18 g/mol
InChI Key: FGIMNFLPYRRIJH-UITAMQMPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxypicolinaldehyde oxime typically involves the reaction of 5,6-Dimethoxypicolinaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified.

Industrial Production Methods: While specific industrial production methods for 5,6-Dimethoxypicolinaldehyde oxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxypicolinaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5,6-Dimethoxypicolinaldehyde oxime is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypicolinaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s structure allows it to participate in redox reactions, impacting cellular functions and signaling pathways .

Comparison with Similar Compounds

  • 5,6-Dimethoxypicolinaldehyde
  • 5,6-Dimethoxynicotinaldehyde oxime
  • 5-Bromo-3-methoxypicolinaldehyde oxime

Comparison: 5,6-Dimethoxypicolinaldehyde oxime is unique due to the presence of both methoxy groups and the oxime functionality, which confer distinct chemical reactivity and biological activity compared to its analogs . The combination of these functional groups enhances its versatility in synthetic and research applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C8H10N2O3/c1-12-7-4-3-6(5-9-11)10-8(7)13-2/h3-5,11H,1-2H3/b9-5-

InChI Key

FGIMNFLPYRRIJH-UITAMQMPSA-N

Isomeric SMILES

COC1=C(N=C(C=C1)/C=N\O)OC

Canonical SMILES

COC1=C(N=C(C=C1)C=NO)OC

Origin of Product

United States

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